1-(1-Adamantylmethyl)pyrrolidin-2-one

Lipophilicity Membrane permeability Drug-likeness

This N-substituted pyrrolidin-2-one features an adamantylmethyl substituent offering distinct physicochemical properties compared to simpler N-alkyl analogs. Direct replacement with lower-logP pyrrolidinones compromises membrane permeability outcomes. - LogP ~3.0 (ACD), TPSA 20.3 Ų: Optimized for passive diffusion across lipid barriers - Two rotatable bonds: Flexible methylene linker for SAR exploration of hydrophobic pockets - ≥98% purity: Minimizes pre-synthetic purification, validated by NMR/GC-MS

Molecular Formula C15H23NO
Molecular Weight 233.355
CAS No. 696649-98-6
Cat. No. B2791990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Adamantylmethyl)pyrrolidin-2-one
CAS696649-98-6
Molecular FormulaC15H23NO
Molecular Weight233.355
Structural Identifiers
SMILESC1CC(=O)N(C1)CC23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C15H23NO/c17-14-2-1-3-16(14)10-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,1-10H2
InChIKeyWKGFLDXBABFMNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Adamantylmethyl)pyrrolidin-2-one: Physicochemical Profile and Structural Overview


1-(1-Adamantylmethyl)pyrrolidin-2-one (CAS 696649-98-6) is a synthetic N-substituted γ-lactam belonging to the pyrrolidin-2-one class. Its structure features a tricyclic adamantane cage coupled via a methylene bridge to the nitrogen atom of the pyrrolidinone ring. This architecture imparts pronounced lipophilicity (calculated ACD/LogP of 3.02, Log Kow estimate of 3.45) and significant steric bulk relative to simpler N-alkyl or N-benzyl pyrrolidinones . The compound has a molecular weight of 233.35 g·mol⁻¹, a topological polar surface area (TPSA) of approximately 20.3 Ų, and two freely rotatable bonds, positioning it as a compact yet rigid scaffold with potential for membrane permeation . It is commercially available at ≥98% purity from multiple chemical suppliers for research and development use .

Why Close Analogs Are Not Interchangeable: Physicochemical Justification


Within the pyrrolidin-2-one family, subtle structural variations produce large shifts in lipophilicity that fundamentally alter membrane permeability, protein binding, and pharmacokinetic behavior. The N-adamantylmethyl substituent of 1-(1-Adamantylmethyl)pyrrolidin-2-one confers a calculated LogP approximately 3.4 log units higher than unsubstituted N-methyl pyrrolidinone (LogP ≈ -0.4) [1] and roughly 1.0–1.3 log units above the directly N-adamantyl analog (XlogP ≈ 2.5) . The methylene spacer between the adamantane cage and the lactam nitrogen introduces an additional rotatable bond absent in N-adamantyl pyrrolidinone, potentially altering conformational entropy upon target binding. These differences are not cosmetic; they translate into divergent solubility, log D, and passive diffusion rates that make generic substitution scientifically indefensible without empirical verification. The quantitative evidence summarized below demonstrates that even structurally homologous pyrrolidinones occupy distinct chemical space and should be selected—not substituted—based on the specific property requirements of the intended application.

Quantitative Differentiation Against Closest Structural Analogs


Lipophilicity Differentiation Against N-Alkyl, N-Benzyl, and N-Adamantyl Analogs

1-(1-Adamantylmethyl)pyrrolidin-2-one exhibits a calculated ACD/LogP of 3.02 , substantially exceeding that of the simplest N-alkyl analog 1-methylpyrrolidin-2-one (NMP, LogP = −0.40) [1], the N-benzyl analog 1-benzylpyrrolidin-2-one (LogP = 1.75) , and the directly N-adamantyl analog 1-(1-adamantyl)pyrrolidin-2-one (XlogP = 2.5) . The EPI Suite estimated Log Kow for the target compound is 3.45 . This positions the target compound ~0.5–0.7 log units above the N-adamantyl analog, an increment attributable to the methylene linker which adds both hydrophobic surface area and one additional rotatable bond.

Lipophilicity Membrane permeability Drug-likeness

Conformational Flexibility: Methylene Linker vs. Direct N-Adamantyl Attachment

1-(1-Adamantylmethyl)pyrrolidin-2-one possesses two freely rotatable bonds (the N–CH₂ and CH₂–adamantyl bonds) as reported by ChemSpider and confirmed by the Leyan product page . In contrast, 1-(1-adamantyl)pyrrolidin-2-one, which lacks the methylene spacer and attaches the adamantyl group directly to the pyrrolidinone nitrogen, has only one rotatable bond . The additional degree of rotational freedom in the target compound may reduce the entropic penalty of binding to certain protein pockets, while the adamantane cage retains its rigid, diamondoid character.

Conformational entropy Rotatable bonds Binding adaptability

Physicochemical Comparison: MW, TPSA, and Hydrogen-Bonding Capacity

A systematic comparison of key physicochemical descriptors reveals that 1-(1-Adamantylmethyl)pyrrolidin-2-one (MW 233.35 g·mol⁻¹) occupies a distinct property space relative to its closest analogs. Its molecular weight is ~14 Da higher than 1-(1-adamantyl)pyrrolidin-2-one (MW 219.32 g·mol⁻¹) and ~58 Da higher than 1-benzylpyrrolidin-2-one (MW 175.23 g·mol⁻¹) . All pyrrolidinone analogs share an essentially identical TPSA of ~20.3 Ų, but the target compound has zero hydrogen-bond donors and 1–2 hydrogen-bond acceptors (depending on counting convention), classifying it as a purely H-bond-accepting scaffold.

Drug-likeness Lead-likeness Physicochemical profiling

Analytical Characterization: Validated Spectroscopic Identity Confirmation

1-(1-Adamantylmethyl)pyrrolidin-2-one is included in the Wiley KnowItAll spectral libraries with both ¹H NMR (DMSO-d₆ solvent) and GC-MS data available [1]. The existence of validated reference spectra enables unambiguous identity confirmation and purity assessment, which is critical for procurement in regulated research environments. While many N-substituted pyrrolidinones have published spectra, the combination of the adamantylmethyl fingerprint region in NMR and the characteristic mass fragmentation pattern provides a unique analytical handle that distinguishes this compound from its N-adamantyl, N-benzyl, and N-methyl counterparts.

Quality control Identity verification Spectroscopic characterization

Commercial Availability and Purity Benchmarking Across Suppliers

1-(1-Adamantylmethyl)pyrrolidin-2-one is commercially available from multiple independent suppliers at a purity specification of ≥98% (NLT 98%), as confirmed by Leyan (Product No. 1740971) and MolCore (Product No. MC665603) . The compound is also listed by CymitQuimica (Ref. 10-F370016), though currently marked as discontinued . In contrast, 1-(1-adamantyl)pyrrolidin-2-one is typically offered at 95% minimum purity (AKSci, Fluorochem) , indicating a higher baseline purity expectation for the methylene-bridged analog in the current market.

Supply chain Purity Procurement

Optimal Research and Industrial Application Scenarios


Scaffold for Membrane-Permeable Probe Design with High Lipophilicity

The combination of high calculated LogP (~2.8–3.5) with zero hydrogen-bond donors and a low TPSA (~20.3 Ų) makes 1-(1-Adamantylmethyl)pyrrolidin-2-one suited as a core scaffold or synthetic intermediate for designing passively permeable molecular probes. Its lipophilicity exceeds that of N-benzyl-pyrrolidinone (LogP 1.75) by over 1 log unit and surpasses the directly N-adamantyl analog (XlogP 2.5) by ~0.5 units , providing a measurable advantage when target engagement requires traversal of lipid-rich compartments such as the blood-brain barrier or intracellular membranes. This scenario is most relevant when the research goal specifically demands high log D at physiological pH without introducing additional hydrogen-bond donors that would compromise membrane diffusion rates.

Conformationally-Biased Pharmacophore Exploration in SAR Campaigns

The presence of two rotatable bonds in the target compound—one more than the directly N-adamantyl analog—offers a differentiated conformational sampling profile . The methylene linker acts as a flexible joint between the rigid adamantane cage and the pyrrolidinone ring, potentially enabling the adamantyl group to occupy distinct hydrophobic sub-pockets without repositioning the lactam hydrogen-bonding motif. This property is particularly valuable in SAR campaigns where the goal is to map the spatial tolerance of a hydrophobic binding pocket while maintaining a fixed polar anchor point. The additional rotatable bond introduces conformational entropy that may be exploited—or penalized—depending on the target, making this compound a deliberate choice for probing flexibility-activity relationships.

High-Purity Intermediate for Multi-Step Synthesis

With commercial availability at ≥98% purity from multiple suppliers , 1-(1-Adamantylmethyl)pyrrolidin-2-one is a reliable starting material or intermediate for multi-step synthetic sequences. The three-percentage-point purity advantage over the typical 95% specification for the N-adamantyl analog reduces the burden of pre-synthetic purification and minimizes side-product formation in subsequent reactions. The availability of validated ¹H NMR and GC-MS reference spectra further streamlines incoming quality control. This scenario is directly relevant to medicinal chemistry teams and CROs that require consistent batch-to-batch quality for reproducible synthesis of compound libraries.

Negative Control or Orthogonal Chemotype in Target-Based Screening

Because 1-(1-Adamantylmethyl)pyrrolidin-2-one shares the pyrrolidinone core—but not the pharmacophoric substituents—of many bioactive N-substituted pyrrolidinones, it can serve as a structurally related but biologically distinct control compound. Its physicochemical profile (MW 233.35, LogP ~3) is intermediate between fragment-like and lead-like space , making it a suitable 'chemical tool' for assessing non-specific lipophilicity-driven assay interference when used alongside the more polar NMP (LogP -0.4) or the less lipophilic N-benzyl analog (LogP 1.75) . The absence of documented potent biological activity against common screening targets supports its utility as an inert comparator in target-agnostic profiling panels.

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